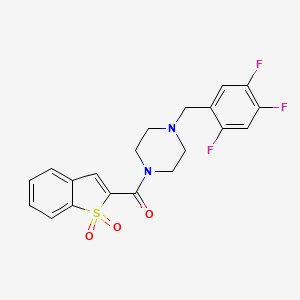

Stat3-IN-15

Description

Properties

Molecular Formula |

C20H17F3N2O3S |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)-[4-[(2,4,5-trifluorophenyl)methyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H17F3N2O3S/c21-15-11-17(23)16(22)9-14(15)12-24-5-7-25(8-6-24)20(26)19-10-13-3-1-2-4-18(13)29(19,27)28/h1-4,9-11H,5-8,12H2 |

InChI Key |

MSOPUAJZYRMAJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2F)F)F)C(=O)C3=CC4=CC=CC=C4S3(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Stat3-IN-15: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1] Its aberrant activation is a hallmark of numerous pathologies, particularly in cancer and fibrotic diseases, making it a compelling target for therapeutic intervention. Stat3-IN-15 is a potent and orally active small molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of the mechanism of action of Stat3-IN-15, detailing its molecular interactions, cellular effects, and preclinical efficacy.

Core Mechanism of Action: Inhibition of STAT3 Phosphorylation and Dimerization

Stat3-IN-15 exerts its inhibitory effects by directly targeting the STAT3 protein, preventing its activation and subsequent downstream signaling. The canonical activation of STAT3 involves phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[2] This phosphorylation event triggers the homodimerization of STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[3] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, driving their transcription.[4]

Stat3-IN-15 functions as a competitive inhibitor by binding to the Src Homology 2 (SH2) domain of STAT3.[5] This binding event physically obstructs the interaction between the SH2 domain and the phosphotyrosine residues required for dimerization.[3] By preventing dimerization, Stat3-IN-15 effectively halts the STAT3 signaling cascade, leading to the suppression of STAT3-mediated gene transcription.[4]

Molecular Interactions:

Structural insights indicate that Stat3-IN-15 occupies the pY (phosphotyrosine) subpocket of the STAT3 SH2 domain. Its binding is stabilized by the formation of hydrogen bonds with key amino acid residues, specifically Lys591 and Ser636.[5] This specific interaction underscores the targeted nature of Stat3-IN-15's inhibitory action.

Quantitative Data

While comprehensive quantitative data for Stat3-IN-15 is not extensively available in the public domain, the following table summarizes the key reported values. Further studies are required to establish a complete profile of its binding affinity and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | 0.47 µM | NIH-3T3 fibroblasts | [5] |

| Effective Concentration (Fibroblast Activation) | 0-100 nM (72 h) | NIH-3T3 fibroblasts | [5] |

| Effective Concentration (TGF-β1 induced EMT) | 200 nM (24 h) | A549 cells | [5] |

Note: Kd values for the direct binding of Stat3-IN-15 to STAT3 and a comprehensive selectivity profile against other STAT family members and a broader kinase panel are not currently available in the public literature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.

Cellular and In Vivo Effects

Inhibition of Fibroblast Activation and Proliferation: Stat3-IN-15 has been shown to inhibit the activation and proliferation of fibroblasts in a dose-dependent manner.[5] In NIH-3T3 fibroblasts, treatment with Stat3-IN-15 at concentrations ranging from 0 to 100 nM for 72 hours resulted in a significant reduction in cell viability.[5] This anti-proliferative effect is consistent with the known role of STAT3 in promoting cell cycle progression through the upregulation of genes like Cyclin D1.

Inhibition of Epithelial-Mesenchymal Transition (EMT): Epithelial-mesenchymal transition is a cellular process implicated in fibrosis and cancer metastasis. Stat3-IN-15 has demonstrated the ability to block TGF-β1-induced EMT in A549 lung carcinoma cells.[5] Treatment with 200 nM of Stat3-IN-15 for 24 hours was sufficient to inhibit the morphological changes associated with EMT.[5] This effect is likely mediated by the inhibition of STAT3-dependent transcription of EMT-associated genes.

In Vivo Efficacy in a Pulmonary Fibrosis Model: The therapeutic potential of Stat3-IN-15 has been evaluated in a preclinical model of idiopathic pulmonary fibrosis (IPF). In a bleomycin-induced pulmonary fibrosis mouse model, intragastric administration of Stat3-IN-15 (at doses of 30 and 60 mg/kg) led to a significant alleviation of lung fibrosis.[5] The treatment resulted in the recovery of lung structure, a reduction in hydroxyproline content (a marker of collagen deposition), and a decrease in the expression of phosphorylated STAT3 (Tyr705) in lung tissue.[5] Furthermore, Stat3-IN-15 treatment was observed to improve the imbalance of the immune microenvironment induced by bleomycin.[5]

Experimental Protocols

1. STAT3 Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Plate cells (e.g., A549 or NIH-3T3) and grow to 70-80% confluency. Treat cells with Stat3-IN-15 at desired concentrations for a specified time. Stimulate with an appropriate agonist (e.g., IL-6 or TGF-β1) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of Stat3-IN-15 for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. TGF-β1-Induced EMT Inhibition Assay

-

Cell Culture: Seed A549 cells on coverslips in a 6-well plate.

-

Treatment: Pre-treat the cells with Stat3-IN-15 (e.g., 200 nM) for 1-2 hours.

-

Induction of EMT: Add TGF-β1 (e.g., 5 ng/mL) to the media and incubate for 24-48 hours.

-

Morphological Analysis: Observe and capture images of the cells using a phase-contrast microscope to assess morphological changes from epithelial (cobblestone) to mesenchymal (spindle-shaped).

-

Immunofluorescence/Western Blot for EMT Markers: Analyze the expression and localization of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin) using immunofluorescence staining or Western blotting.

4. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: Use C57BL/6 mice.

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg).

-

Compound Administration: Begin intragastric administration of Stat3-IN-15 (e.g., 30 and 60 mg/kg) at a specified time point post-bleomycin instillation (e.g., daily from day 8 to day 21).

-

Efficacy Assessment (at endpoint, e.g., day 21 or 28):

-

Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome or Sirius red to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content as a quantitative measure of collagen.

-

Western Blot: Analyze lung tissue homogenates for the levels of phospho-STAT3 (Tyr705) and total STAT3.

-

Conclusion

Stat3-IN-15 is a promising, orally active inhibitor of STAT3 with demonstrated efficacy in preclinical models of fibrosis. Its mechanism of action is centered on the direct inhibition of STAT3 phosphorylation and dimerization by binding to the SH2 domain. This targeted approach effectively blocks the downstream signaling cascade, leading to the observed anti-proliferative, anti-fibrotic, and anti-inflammatory effects. While the available quantitative data is limited, the existing evidence strongly supports the potential of Stat3-IN-15 as a therapeutic agent for diseases driven by aberrant STAT3 activation. Further research is warranted to fully elucidate its binding kinetics, selectivity profile, and efficacy in a broader range of disease models, which will be crucial for its clinical translation.

References

- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive Activation of JAK3/STAT3 in Colon Carcinoma Tumors and Cell Lines: Inhibition of JAK3/STAT3 Signaling Induces Apoptosis and Cell Cycle Arrest of Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-15: A Technical Guide to its Biological Activity and Therapeutic Potential in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and inflammation. Its aberrant and persistent activation is a hallmark of various diseases, notably cancer and chronic inflammatory conditions. In the context of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, the STAT3 signaling pathway has emerged as a key driver of fibrosis. Stat3-IN-15, a novel benzo[b]thiophene 1,1-dioxide derivative, has been identified as a potent and orally active inhibitor of STAT3 phosphorylation, showing significant promise as a therapeutic agent for IPF. This technical guide provides an in-depth overview of the biological activity of Stat3-IN-15, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

Stat3-IN-15 exerts its biological effects by directly inhibiting the phosphorylation of STAT3. Phosphorylation at the tyrosine 705 (Tyr705) residue is a critical step for the activation of STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this phosphorylation event, Stat3-IN-15 effectively blocks the downstream signaling cascade mediated by STAT3. This inhibition has been shown to interfere with key pathological processes in IPF, including the transforming growth factor-beta 1 (TGF-β1)-induced fibrotic response and the epithelial-mesenchymal transition (EMT).

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for Stat3-IN-15.

Caption: STAT3 signaling pathway and inhibition by Stat3-IN-15.

Quantitative Data Summary

The biological activity of Stat3-IN-15 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Activity of Stat3-IN-15

| Assay | Cell Line | Parameter | Value |

| Cell Proliferation | NIH-3T3 | IC50 | 0.47 µM |

| TGF-β1-induced Fibrotic Response | NIH-3T3 | Inhibition | Dose-dependent |

| Epithelial-Mesenchymal Transition (EMT) | A549 | Inhibition | Superior to Stattic |

Table 2: In Vivo Efficacy of Stat3-IN-15 in Bleomycin-Induced Pulmonary Fibrosis Model

| Model | Parameter | Treatment Group | Result |

| Prevention | Hydroxyproline Content | Stat3-IN-15 | Significant reduction |

| Prevention | Lung Histology | Stat3-IN-15 | Alleviation of fibrosis |

| Treatment | Hydroxyproline Content | Stat3-IN-15 | Significant reduction |

| Treatment | Lung Histology | Stat3-IN-15 | Alleviation of fibrosis |

| Both | Immune Microenvironment | Stat3-IN-15 | Improvement of imbalance |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture: NIH-3T3 mouse embryonic fibroblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Stat3-IN-15 or vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Culture and Treatment: A549 human lung carcinoma cells are cultured in F-12K Medium with 10% FBS. Cells are serum-starved for 24 hours and then pre-treated with Stat3-IN-15 for 2 hours before stimulation with TGF-β1 (10 ng/mL) for 30 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and GAPDH.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used for the study.

-

Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (5 mg/kg) in sterile saline is administered to induce pulmonary fibrosis. Control mice receive sterile saline only.

-

Treatment Regimens:

-

Prevention Model: Oral administration of Stat3-IN-15 (30 or 60 mg/kg) or vehicle is initiated on the same day as bleomycin administration and continued daily for 21 days.

-

Treatment Model: Oral administration of Stat3-IN-15 (30 or 60 mg/kg) or vehicle is initiated on day 7 after bleomycin administration and continued daily until day 21.

-

-

Endpoint Analysis (Day 21):

-

Histology: Lungs are harvested, fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis is scored using the Ashcroft scoring system.

-

Hydroxyproline Assay: The right lung is hydrolyzed, and the hydroxyproline content, a measure of collagen deposition, is determined using a colorimetric assay.

-

Immunohistochemistry and Western Blot: Lung tissue lysates are analyzed for the expression of fibrosis markers such as α-smooth muscle actin (α-SMA), collagen I, and p-STAT3.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo evaluation of Stat3-IN-15.

Caption: In vivo experimental workflow for Stat3-IN-15.

Conclusion

Stat3-IN-15 is a promising, orally active small molecule inhibitor of STAT3 phosphorylation with demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Its ability to attenuate the pro-fibrotic signaling cascade driven by TGF-β1 and to reverse established fibrosis highlights its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of Stat3-IN-15 and other STAT3 inhibitors for the treatment of IPF and other fibrotic diseases.

Stat3-IN-15: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and immune responses.[1][2][3] In normal physiology, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors. However, the persistent or constitutive activation of STAT3 is a hallmark of numerous pathologies, including various cancers and fibrotic diseases.[2][4][5] This aberrant signaling drives the expression of genes that promote cell growth, prevent apoptosis, stimulate angiogenesis, and foster metastasis, making STAT3 a compelling target for therapeutic intervention.[6][7] Stat3-IN-15 has emerged as a potent, orally active inhibitor specifically targeting STAT3, with significant therapeutic potential, particularly in the context of idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

Stat3-IN-15 exerts its inhibitory effect by directly preventing the phosphorylation of STAT3.[8] The activation cascade of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by receptor-associated Janus kinases (JAKs).[1][9] This phosphorylation event is essential for the subsequent homodimerization of STAT3 monomers via their SH2 domains.[7] These activated dimers then translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes.[7][10]

Stat3-IN-15 physically obstructs this initial activation step. It occupies the pY (phosphotyrosine) subpocket of the STAT3 protein, forming hydrogen bonds with key amino acid residues Lys591 and Ser636.[8] This binding prevents JAK-mediated phosphorylation, thereby halting the entire downstream signaling cascade.

Caption: STAT3 signaling pathway and the inhibitory action of Stat3-IN-15.

Core Functions and Therapeutic Effects

Experimental evidence demonstrates that Stat3-IN-15 has potent anti-fibrotic and anti-proliferative properties, primarily investigated in the context of pulmonary fibrosis.

-

Inhibition of Fibrosis: Stat3-IN-15 effectively counteracts key processes in the development of fibrosis. It inhibits the activation and proliferation of fibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[8] Specifically, it downregulates the expression of α-smooth muscle actin (α-SMA) and collagen I, two critical markers of fibroblast activation.[8]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): The compound blocks the EMT process induced by Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[8] This prevents epithelial cells from transitioning into migratory, matrix-producing mesenchymal cells, a crucial step in fibrotic disease progression.

-

Anti-proliferative Activity: Stat3-IN-15 has been shown to inhibit the proliferation of NIH-3T3 cells, a fibroblast cell line commonly used in fibrosis research.[8]

-

Modulation of the Immune Microenvironment: In animal models of bleomycin-induced pulmonary fibrosis, treatment with Stat3-IN-15 improved the imbalance of the immune microenvironment within the lung tissue.[8]

Quantitative Data

The efficacy of Stat3-IN-15 has been quantified in both in vitro and in vivo settings.

Table 1: In Vitro Activity of Stat3-IN-15

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Cell Proliferation | NIH-3T3 | IC₅₀ | 0.47 µM | [8] |

| Fibroblast Activation Inhibition | NIH-3T3 | Effective Concentration | 50 nM (24h) | [8] |

| Fibroblast Proliferation Inhibition | NIH-3T3 | Effective Concentration Range | 0-100 nM (72h) | [8] |

| EMT Blockade | A549 | Effective Concentration | 200 nM (24h) |[8] |

Table 2: In Vivo Efficacy of Stat3-IN-15 in Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Dosage | Administration Route | Key Outcomes | Reference |

|---|---|---|---|

| 30 mg/kg | Intragastric | Alleviated pulmonary fibrosis, recovered lung structure, reduced hydroxyproline content, reduced p-Stat3^Tyr705 expression. | [8] |

| 60 mg/kg | Intragastric | Alleviated pulmonary fibrosis, recovered lung structure, reduced hydroxyproline content, reduced p-Stat3^Tyr705 expression. |[8] |

Experimental Protocols

The following are methodologies for key experiments used to characterize the function of Stat3-IN-15.

1. Western Blot for Phospho-STAT3 (Tyr705) Inhibition

-

Cell Culture and Treatment: Plate cells (e.g., A549 or NIH-3T3) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-treat cells with various concentrations of Stat3-IN-15 or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate cells with a known STAT3 activator, such as TGF-β1 (5 ng/mL) or Interleukin-6 (IL-6), for 15-30 minutes.[8]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration in the supernatant using a BCA assay.

-

Electrophoresis and Transfer: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize p-STAT3 levels to total STAT3.

2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Animal Model: Use 8-10 week old C57BL/6 mice. Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in saline to induce lung injury. Control animals receive saline only.

-

Treatment Protocol: Beginning on a set day post-bleomycin administration (e.g., day 7 or day 14), administer Stat3-IN-15 (30 and 60 mg/kg) or vehicle control daily via intragastric gavage for a specified period (e.g., 14 days).[8]

-

Endpoint Analysis (Day 21 or 28):

-

Histology: Euthanize mice, perfuse the lungs, and fix in 4% paraformaldehyde. Embed lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess lung architecture and collagen deposition.

-

Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative index of collagen, using a colorimetric assay.[8]

-

Protein Analysis: Homogenize lung tissue to extract protein for Western blot analysis of p-STAT3, total STAT3, α-SMA, and Collagen I.[8]

-

Caption: Workflow for the bleomycin-induced pulmonary fibrosis mouse model.

References

- 1. STAT3 - Wikipedia [en.wikipedia.org]

- 2. jebms.org [jebms.org]

- 3. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. JCI - What does Stat3 do? [jci.org]

- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-15: A Technical Guide to its Discovery and Synthesis for Idiopathic Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target for a variety of diseases, including cancer and inflammatory conditions.[1][2] Its role in promoting fibrosis has led to the exploration of STAT3 inhibitors as a potential treatment for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Stat3-IN-15, a potent and orally active STAT3 inhibitor. Stat3-IN-15, also known as compound 10k, emerged from a focused drug discovery campaign targeting IPF.[1] This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with Stat3-IN-15, serving as a resource for researchers in the field of drug discovery and fibrosis.

Discovery of Stat3-IN-15 (Compound 10k)

Stat3-IN-15 was identified through a rational drug design and synthesis program aimed at discovering novel inhibitors of STAT3 for the treatment of idiopathic pulmonary fibrosis.[1] The discovery process involved the synthesis of a library of 48 novel compounds based on a benzo[b]thiophene 1,1-dioxide scaffold.[1] Among this series, compound 10k, now known as Stat3-IN-15, was identified as the most promising candidate due to its excellent inhibitory activity against STAT3 phosphorylation.[1]

The selection of Stat3-IN-15 was based on its superior performance in a panel of in vitro assays designed to assess its anti-fibrotic potential.[1] Subsequent in vivo studies in a bleomycin-induced pulmonary fibrosis mouse model confirmed its efficacy, positioning it as a promising candidate for further development.[1][3]

Logical Workflow of Discovery and Evaluation

Synthesis of Stat3-IN-15

Stat3-IN-15 belongs to the benzo[b]thiophene 1,1-dioxide class of compounds. While the specific, step-by-step synthesis protocol for Stat3-IN-15 is detailed in the primary literature, the general approach for this class of compounds involves the construction of the core benzo[b]thiophene ring system, followed by functionalization to introduce the necessary pharmacophoric elements for STAT3 inhibition. The synthesis is a multi-step process that allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Note: The detailed synthetic protocol is proprietary to the discovering institution and is not publicly available in its entirety. For research purposes, custom synthesis by a qualified contract research organization (CRO) is recommended.

Biological Activity and Data Presentation

Stat3-IN-15 has demonstrated potent inhibitory activity against STAT3 phosphorylation and downstream anti-fibrotic effects in various cellular and animal models.

In Vitro Activity

| Assay | Cell Line | Key Parameter | Result | Reference |

| Cell Proliferation | NIH-3T3 | IC50 | 0.47 µM | [1] |

| Fibroblast Activation | NIH-3T3 | Inhibition of TGF-β1-induced activation | Effective at 50 nM | [4] |

| Epithelial-Mesenchymal Transition (EMT) | A549 | Inhibition of TGF-β1-induced EMT | Effective at 200 nM | [4] |

In Vivo Efficacy

| Model | Treatment | Dosing | Key Findings | Reference |

| Bleomycin-induced Pulmonary Fibrosis (Mouse) | Stat3-IN-15 | 30 and 60 mg/kg (intragastric) | - Alleviated pulmonary fibrosis- Recovered lung structure- Reduced hydroxyproline content- Reduced p-STAT3 (Tyr705) expression in lung tissue- Improved immune microenvironment | [4] |

Mechanism of Action and Signaling Pathway

Stat3-IN-15 exerts its therapeutic effects by directly inhibiting the phosphorylation of STAT3.[4] STAT3 is a key transcription factor that, upon activation by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and inflammation.[1][2] In the context of IPF, aberrant STAT3 activation contributes to the proliferation of fibroblasts and their differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and fibrosis.[3] By blocking STAT3 phosphorylation, Stat3-IN-15 interrupts this pathological signaling cascade.

STAT3 Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of Stat3-IN-15. For specific details, it is recommended to consult the primary literature.

STAT3 Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Plate cells (e.g., NIH-3T3 or A549) and allow them to adhere. Starve cells in serum-free media before stimulating with an appropriate agonist (e.g., TGF-β1 or IL-6) in the presence or absence of Stat3-IN-15 for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells

-

Cell Seeding: Seed A549 cells at a low density to allow for morphological changes.

-

Treatment: Treat cells with TGF-β1 (typically 5-10 ng/mL) with or without various concentrations of Stat3-IN-15 for 48-72 hours.

-

Morphological Assessment: Observe changes in cell morphology using phase-contrast microscopy. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

-

Marker Analysis: Analyze the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., N-cadherin, Vimentin) markers by Western blot or immunofluorescence.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Animal Model: Use C57BL/6 mice, a commonly used strain for this model.

-

Induction of Fibrosis: Administer a single intratracheal or intraperitoneal dose of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment: Administer Stat3-IN-15 or vehicle control orally (e.g., by gavage) at predetermined doses and schedules (prophylactic or therapeutic).

-

Assessment of Fibrosis: After a specified period (typically 14-21 days), sacrifice the mice and harvest the lungs.

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.

-

Immunohistochemistry/Western Blot: Analyze the expression of p-STAT3, α-smooth muscle actin (α-SMA), and other fibrotic markers in lung tissue.

-

Conclusion

Stat3-IN-15 is a potent, orally bioavailable small molecule inhibitor of STAT3 phosphorylation with demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Its discovery through a rational design and synthesis approach highlights the potential of targeting the STAT3 signaling pathway for the treatment of fibrotic diseases. The data presented in this guide provide a solid foundation for further research and development of Stat3-IN-15 and related compounds. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of anti-fibrotic drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stat3-IN-15: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Stat3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key data and methodologies to support further research and development of this compound.

Chemical Properties and Structure

Stat3-IN-15 is a small molecule inhibitor with the chemical formula C20H17F3N2O3S and a molecular weight of 422.42 g/mol .[1] Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step in the activation of the STAT3 signaling pathway.

Table 1: Chemical and Physical Properties of Stat3-IN-15

| Property | Value | Reference |

| Molecular Formula | C20H17F3N2O3S | [1] |

| Molecular Weight | 422.42 | [1] |

| Description | Potent and orally active STAT3 inhibitor | [2] |

| Mechanism of Action | Inhibits STAT3 phosphorylation | [2] |

Biological Activity and Quantitative Data

Stat3-IN-15 has demonstrated potent inhibitory activity against STAT3 in cellular assays. It effectively inhibits the proliferation of NIH-3T3 cells with a half-maximal inhibitory concentration (IC50) of 0.47 μM.[2] The inhibitor is known to interact with key residues within the SH2 domain of STAT3, forming hydrogen bonds with Lys591 and Ser636, thereby occupying the phosphotyrosine (pY) subpocket and preventing STAT3 dimerization and subsequent downstream signaling.[2]

Table 2: In Vitro Biological Activity of Stat3-IN-15

| Assay | Cell Line | Endpoint | IC50 / Concentration | Result | Reference |

| Cell Proliferation | NIH-3T3 | Inhibition of cell proliferation | 0.47 μM | Potent inhibition | [2] |

| Fibroblast Activation | NIH-3T3 | Inhibition of fibroblast activation and proliferation | 0-100 nM (72h) | Dose-dependent inhibition | [2] |

| TGF-β1-induced Activation | NIH-3T3 | Inhibition of activation | 50 nM (24h) | Inhibition of TGF-β1 induced activation | [2] |

| Epithelial-Mesenchymal Transition (EMT) | A549 | Blockade of EMT process | 200 nM (24h) | Blockade of TGF-β1 induced EMT | [2] |

Signaling Pathways

The canonical JAK/STAT3 signaling pathway is a primary target for Stat3-IN-15. This pathway is crucial for transducing signals from cytokines and growth factors, which regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and idiopathic pulmonary fibrosis.[2][3]

Caption: The JAK/STAT3 signaling pathway and the inhibitory action of Stat3-IN-15.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of Stat3-IN-15.

Cell Viability Assay

-

Cell Line: NIH-3T3 cells.[2]

-

Method: Cells are seeded in appropriate multi-well plates and treated with varying concentrations of Stat3-IN-15 (e.g., 0, 6.25, 12.5, 25, 50, 100 nM) for a specified incubation period (e.g., 72 hours).[2] Cell viability is then assessed using a standard method such as the MTT assay.

-

Outcome: This assay determines the dose-dependent effect of Stat3-IN-15 on cell proliferation and is used to calculate the IC50 value.[2]

Western Blot Analysis

-

Objective: To determine the effect of Stat3-IN-15 on the phosphorylation of STAT3 and the expression of downstream target proteins.

-

Methodology:

-

Cell Lysis: NIH-3T3 cells are treated with Stat3-IN-15 at various concentrations and for specific durations.[2] Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and other proteins of interest (e.g., α-SMA, collagen I).[2] Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Outcome: This protocol allows for the qualitative and semi-quantitative assessment of changes in protein expression and phosphorylation levels in response to Stat3-IN-15 treatment.[2]

Caption: A generalized workflow for Western Blot analysis.

In Vivo Studies

Stat3-IN-15 has been evaluated in a mouse model of bleomycin-induced pulmonary fibrosis. Intragastric administration of Stat3-IN-15 (at doses of 30 and 60 mg/kg) was shown to alleviate the fibrotic condition.[2] The treatment led to a recovery of the lung structure, a reduction in hydroxyproline content (a marker of collagen deposition), and a decrease in the expression of phosphorylated Stat3 (Tyr705) in the lung tissue.[2] These findings highlight the potential of Stat3-IN-15 as a therapeutic agent for fibrotic diseases.

Conclusion

Stat3-IN-15 is a promising small molecule inhibitor of STAT3 with demonstrated in vitro and in vivo efficacy. Its ability to potently inhibit STAT3 phosphorylation and downstream signaling pathways makes it a valuable tool for research into STAT3-mediated diseases. The data and protocols summarized in this guide provide a solid foundation for scientists and drug development professionals to further explore the therapeutic potential of Stat3-IN-15.

References

The Role of STAT3 Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Guide on Stat3-IN-15

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Emerging evidence implicates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a central mediator in the pathogenesis of IPF. Activated (phosphorylated) STAT3 is elevated in the lungs of IPF patients and in preclinical models of pulmonary fibrosis.[1][2][3][4] STAT3 activation contributes to key fibrotic processes, including alveolar epithelial cell injury and the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition.[1][2][4][5]

This technical guide focuses on Stat3-IN-15, a potent and orally active small molecule inhibitor of STAT3, as a potential therapeutic agent for IPF.[6] We will delve into the mechanism of action of STAT3 in fibrosis, present preclinical data for STAT3 inhibitors, provide detailed experimental protocols for key assays, and discuss the broader context of targeting STAT3 for this devastating disease, including recent clinical trial outcomes for other STAT3 inhibitors.

The STAT3 Signaling Pathway in Idiopathic Pulmonary Fibrosis

STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in cell proliferation, differentiation, and survival.[7][8][9] In the context of IPF, several pro-fibrotic stimuli, most notably Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β), lead to the phosphorylation and activation of STAT3.[1][2][4][5]

Activated STAT3 then translocates to the nucleus, where it regulates the transcription of genes involved in:

-

Fibroblast to Myofibroblast Differentiation: Driving the transformation of resident fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrosis.[1][2][4][5]

-

Extracellular Matrix (ECM) Deposition: Upregulating the production of collagen and other ECM components.

The signaling cascade is complex, with crosstalk between the STAT3 and TGF-β/SMAD pathways. TGF-β can induce STAT3 phosphorylation in a SMAD2/SMAD3-dependent manner, highlighting the interconnectedness of these pro-fibrotic signaling networks.[1][2][4][5]

Signaling Pathway Diagram

Preclinical Data for STAT3 Inhibitors

While specific peer-reviewed publications on Stat3-IN-15 in IPF are limited, data from the supplier and studies on the similar small molecule inhibitor C-188-9 provide a strong rationale for its development.

In Vitro Efficacy of Stat3-IN-15

The following data for Stat3-IN-15 is provided by MedchemExpress.[6]

| Assay | Cell Line | Treatment | Endpoint | Result |

| Cell Proliferation | NIH-3T3 | Stat3-IN-15 | IC50 | 0.47 μM |

| Fibroblast Activation | NIH-3T3 | TGF-β1 (5 ng/mL) + Stat3-IN-15 (50 nM, 24h) | α-SMA and Collagen I expression | Inhibition of expression |

| Epithelial-Mesenchymal Transition (EMT) | A549 | TGF-β1 + Stat3-IN-15 (200 nM, 24h) | Morphological changes | Blockade of EMT |

In Vivo Efficacy of Stat3-IN-15

Stat3-IN-15 has been evaluated in a bleomycin-induced pulmonary fibrosis mouse model.[6]

| Animal Model | Treatment | Endpoints | Results |

| Bleomycin-induced pulmonary fibrosis in mice | Stat3-IN-15 (30 and 60 mg/kg, intragastric administration) | Lung structure, hydroxyproline content, p-STAT3 expression, immune microenvironment | - Recovered lung structure- Reduced hydroxyproline content- Reduced p-STAT3 expression- Improved immune microenvironment |

In Vivo Efficacy of C-188-9

The STAT3 inhibitor C-188-9 has been more extensively studied in the bleomycin-induced IPF model.[2][4]

| Animal Model | Treatment Groups | Endpoints | Results |

| Bleomycin-induced pulmonary fibrosis in mice | - Control- Bleomycin + Vehicle- Bleomycin + C-188-9 | Arterial Oxygen Saturation | - Control: 84.4 ± 1.3%- Bleomycin + C-188-9: 94.4 ± 0.8% |

| Histology (Ashcroft Score) | - Bleomycin + Vehicle: 5.4 ± 0.25- Bleomycin + C-188-9: 3.3 ± 0.14 | ||

| Fibrotic Markers | - Diminished α-SMA- Reduced collagen deposition | ||

| Epithelial Injury Markers | - Decreased HIF-1α and PAI-1 expression |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used model to recapitulate the fibrotic phase of IPF.

Objective: To induce pulmonary fibrosis in mice to test the efficacy of anti-fibrotic compounds.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

Anesthetize the mouse using a chosen method.

-

Position the mouse in a supine position on a surgical board.

-

Visualize the trachea through a small incision in the neck or non-invasively.

-

Using an intratracheal instillation device, deliver a single dose of bleomycin (typically 1.5-3.5 U/kg) in 50 µL of sterile PBS. Control animals receive 50 µL of sterile PBS.

-

Suture the incision if made and allow the mouse to recover on a warming pad.

-

Monitor the animals for weight loss and signs of distress.

-

The fibrotic phase typically develops over 14-28 days, at which point the animals can be euthanized for tissue collection and analysis.

Experimental Workflow: Bleomycin-Induced Fibrosis Model

Immunohistochemistry for Phospho-STAT3

Objective: To detect and localize activated STAT3 in lung tissue sections.

Materials:

-

Paraffin-embedded lung tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% hydrogen peroxide)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-phospho-STAT3 (Tyr705)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the lung tissue sections.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-phospho-STAT3 antibody (typically overnight at 4°C).

-

Wash with PBS and incubate with the HRP-conjugated secondary antibody.

-

Wash with PBS and develop the signal with the DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with coverslips.

-

Visualize under a microscope. Brown staining indicates the presence of phospho-STAT3.

Western Blot for Profibrotic Markers

Objective: To quantify the expression of profibrotic proteins in lung tissue lysates.

Materials:

-

Frozen lung tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-pSTAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Homogenize frozen lung tissue in RIPA buffer.

-

Centrifuge to pellet debris and collect the supernatant (lysate).

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies (overnight at 4°C).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vitro Fibroblast to Myofibroblast Differentiation

Objective: To model the differentiation of fibroblasts into myofibroblasts in a cell culture system.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Low-serum medium (e.g., DMEM with 0.5% FBS)

-

Recombinant human TGF-β1

-

Stat3-IN-15 or other inhibitors

-

Materials for immunofluorescence or Western blotting (as described above)

Procedure:

-

Culture primary human lung fibroblasts in growth medium until they reach a desired confluency (e.g., 70-80%).

-

Starve the cells in low-serum medium for 24 hours.

-

Treat the cells with TGF-β1 (typically 2-10 ng/mL) in the presence or absence of Stat3-IN-15 at various concentrations.

-

Incubate for 24-72 hours.

-

Assess myofibroblast differentiation by measuring the expression of α-SMA and collagen I via immunofluorescence or Western blotting.

Clinical Context and Future Directions

The targeting of STAT3 in IPF has been an area of active investigation. However, the clinical development of STAT3 inhibitors for IPF has faced challenges. Recently, a Phase 2 trial of the STAT3 inhibitor TTI-101 in IPF patients was discontinued due to high dropout rates and a lack of efficacy.[1][10][11] The discontinuation was primarily driven by gastrointestinal adverse events.[1][10] Furthermore, the forced vital capacity (FVC), a key measure of lung function, showed a greater decline in the treatment arms compared to placebo.[1]

These results highlight the potential challenges in translating preclinical efficacy to clinical benefit and underscore the importance of the therapeutic window and patient tolerability for this class of inhibitors. While the preclinical data for STAT3 inhibition in IPF models is compelling, the clinical setbacks with TTI-101 suggest that further research is needed to understand the optimal way to target this pathway in patients. Future work may focus on developing STAT3 inhibitors with improved safety profiles, exploring different dosing regimens, or identifying patient subpopulations most likely to respond to this therapeutic strategy.

Conclusion

STAT3 is a compelling, biologically-validated target in the pathogenesis of idiopathic pulmonary fibrosis. The preclinical data for STAT3 inhibitors, including Stat3-IN-15 and C-188-9, demonstrate their potential to mitigate key fibrotic processes. However, the recent clinical trial failure of another STAT3 inhibitor underscores the challenges of translating these findings to the clinic. This technical guide provides a comprehensive overview of the role of STAT3 in IPF, detailed methodologies for its investigation, and a realistic perspective on the future of targeting this pathway for the treatment of this devastating disease. Further research and development of next-generation STAT3 inhibitors with improved therapeutic indices are warranted.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. atsjournals.org [atsjournals.org]

- 8. atsjournals.org [atsjournals.org]

- 9. STAT3 - Wikipedia [en.wikipedia.org]

- 10. Tvardi Therapeutics Provides Update on Preliminary Data from Phase 2 REVERT Trial in Idiopathic Pulmonary Fibrosis | Tvardi Therapeutics [ir.tvarditherapeutics.com]

- 11. Tvardi Therapeutics' STAT3 Inhibitor Fails Phase 2 IPF Trial [noahai.co]

STAT3-IN-15: A Technical Guide to its Application in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, aberrant and persistent activation of STAT3 is a common feature in a wide variety of human cancers, including but not limited to, breast, lung, prostate, pancreatic, and colon cancers, as well as melanoma and glioblastoma.[3][4][5][6][7][8] Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, Mcl-1), angiogenesis (e.g., VEGF), and metastasis.[2][9] Given its central role in cancer pathology, STAT3 has emerged as a highly attractive target for cancer therapy.

This technical guide focuses on STAT3-IN-15 , a potent and orally active small molecule inhibitor of STAT3. While initial research has highlighted its efficacy in idiopathic pulmonary fibrosis, its mechanism of action—the inhibition of STAT3 phosphorylation—holds significant promise for cancer research. Due to the limited publicly available data specifically on STAT3-IN-15 in a broad range of cancer models, this guide will present the currently known information on STAT3-IN-15 and supplement it with data from other well-characterized small molecule STAT3 inhibitors that function through a similar mechanism. This approach provides a comprehensive overview of the potential applications and evaluation methods for this class of inhibitors in oncology.

STAT3 Signaling Pathway

The activation of STAT3 is a key signaling event downstream of various cytokine and growth factor receptors. The canonical pathway involves the phosphorylation of a specific tyrosine residue (Tyr705), leading to dimerization, nuclear translocation, and DNA binding to regulate gene expression.

References

- 1. lumen.luc.edu [lumen.luc.edu]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential for targeting the STAT3 pathway as a novel therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. STAT3 activation in HER2-positive breast cancers: Analysis of data from a large prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-15: A Technical Guide to its Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stat3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The document details its effects on STAT3 phosphorylation, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to STAT3 and Stat3-IN-15

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the STAT3 signaling pathway, particularly its persistent activation through phosphorylation, is implicated in various diseases, most notably in cancer and fibrotic conditions.[1][2] This constitutive activation makes STAT3 an attractive target for therapeutic intervention.

Stat3-IN-15 has emerged as a novel small molecule inhibitor specifically targeting the STAT3 pathway. It has shown significant potential in preclinical models of idiopathic pulmonary fibrosis (IPF) by effectively inhibiting STAT3 phosphorylation.[3] This guide will delve into the technical aspects of Stat3-IN-15's mechanism of action and its evaluation.

Mechanism of Action: Inhibition of STAT3 Phosphorylation

The canonical activation of STAT3 is initiated by cytokines and growth factors, which leads to the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue by Janus kinases (JAKs).[4][5][6] This phosphorylation event is critical for the homodimerization of STAT3, its subsequent translocation to the nucleus, and the activation of target gene transcription.[4][5][6]

Stat3-IN-15 exerts its inhibitory effect by targeting the STAT3 protein, although the precise binding site and the direct IC50 value for phosphorylation inhibition are not yet publicly detailed. Its action prevents the phosphorylation of Tyr705, thereby blocking the downstream signaling cascade. This inhibition has been observed to be effective in various cellular contexts, including the attenuation of TGF-β1-induced fibroblast activation and epithelial-mesenchymal transition (EMT).[3]

Quantitative Data on Stat3-IN-15 Activity

The following table summarizes the available quantitative data for the biological activity of Stat3-IN-15. It is important to note that a direct IC50 value for the inhibition of STAT3 phosphorylation has not been reported in publicly available literature. The provided IC50 value relates to the downstream effect of inhibiting cell proliferation.

| Parameter | Value | Cell Line/Model | Description | Reference |

| IC50 | 0.47 µM | NIH-3T3 (mouse embryonic fibroblast) | Inhibition of cell proliferation. | [3] |

| Effective Concentration | 50 nM | NIH-3T3 | Inhibition of TGF-β1-induced activation (assessed after 24h). | [3] |

| Effective Concentration | 200 nM | A549 (human lung carcinoma) | Blocking of TGF-β1-induced epithelial-mesenchymal transition (EMT) (assessed after 24h). | [3] |

| In Vivo Dosage | 30 and 60 mg/kg | Mouse model of bleomycin-induced pulmonary fibrosis | Intragastric administration. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of Stat3-IN-15 on STAT3 phosphorylation and its downstream consequences. These protocols are based on established methods and are representative of the experiments conducted in the evaluation of STAT3 inhibitors.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of phosphorylated STAT3 (Tyr705) in cell lysates by Western blot, a standard method to assess the inhibitory effect of compounds like Stat3-IN-15.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells (e.g., A549 or NIH-3T3) and allow them to adhere. Treat with Stat3-IN-15 at desired concentrations for the specified duration. Stimulate with an appropriate agonist (e.g., TGF-β1 or IL-6) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) Assay

This protocol outlines the procedure to assess the inhibitory effect of Stat3-IN-15 on TGF-β1-induced EMT in A549 lung cancer cells.

Materials:

-

A549 cells and complete culture medium

-

Recombinant human TGF-β1

-

Stat3-IN-15

-

Phase-contrast microscope

-

Reagents for Western blotting (as described in 4.1) or immunofluorescence

-

Primary antibodies for EMT markers (E-cadherin, Vimentin, N-cadherin)

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in appropriate culture vessels. Once the cells reach a suitable confluency, replace the medium with serum-free medium for 24 hours.

-

Inhibitor and Cytokine Treatment: Pre-treat the cells with various concentrations of Stat3-IN-15 (e.g., 200 nM) for a specified time. Then, add TGF-β1 (e.g., 5 ng/mL) to the medium and incubate for 24-48 hours.

-

Morphological Assessment: Observe and document changes in cell morphology using a phase-contrast microscope. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

-

Analysis of EMT Markers:

-

Western Blotting: Lyse the cells and perform Western blotting as described in protocol 4.1 to analyze the expression of epithelial markers (e.g., E-cadherin, which is downregulated in EMT) and mesenchymal markers (e.g., Vimentin and N-cadherin, which are upregulated in EMT).

-

Immunofluorescence: Fix and permeabilize the cells, then stain with fluorescently labeled primary antibodies against EMT markers. Visualize the changes in protein expression and localization using a fluorescence microscope.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol provides a general framework for evaluating the efficacy of Stat3-IN-15 in a mouse model of pulmonary fibrosis induced by bleomycin.

Materials:

-

C57BL/6 mice

-

Bleomycin sulfate

-

Stat3-IN-15

-

Vehicle for drug administration (e.g., corn oil)

-

Equipment for intratracheal or intraperitoneal administration

-

Materials for histological analysis (formalin, paraffin, sectioning equipment, Masson's trichrome stain)

-

Hydroxyproline assay kit

Procedure:

-

Animal Acclimatization: Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.

-

Induction of Pulmonary Fibrosis: Anesthetize the mice and administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) via intratracheal instillation to induce lung injury and subsequent fibrosis. Control groups should receive saline.

-

Treatment with Stat3-IN-15: Begin treatment with Stat3-IN-15 (e.g., 30 or 60 mg/kg) via intragastric gavage daily, starting on a predetermined day post-bleomycin administration (for either prophylactic or therapeutic assessment). The vehicle control group receives the vehicle alone.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint Analysis (e.g., at day 14 or 21):

-

Euthanasia and Lung Harvest: Euthanize the mice and harvest the lungs.

-

Histological Analysis: Inflate and fix one lung lobe in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative biochemical marker of collagen deposition.

-

Western Blot Analysis: Homogenize another portion of the lung tissue to extract proteins and perform Western blotting for p-STAT3 and fibrosis-related proteins.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway, the experimental workflow for evaluating Stat3-IN-15, and the logical flow of its effects.

Caption: Canonical STAT3 signaling pathway and the inhibitory action of Stat3-IN-15.

Caption: Experimental workflow for the evaluation of Stat3-IN-15.

Caption: Logical flow of the downstream effects of Stat3-IN-15.

Conclusion

Stat3-IN-15 is a promising inhibitor of the STAT3 signaling pathway with demonstrated preclinical efficacy in models of idiopathic pulmonary fibrosis. Its mechanism of action centers on the inhibition of STAT3 phosphorylation, a key step in its activation. While further studies are needed to fully elucidate its binding mechanism and to determine a direct IC50 for phosphorylation inhibition, the available data on its effects on cell proliferation, EMT, and in vivo fibrosis models highlight its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and characterization of Stat3-IN-15 and other novel STAT3 inhibitors.

References

- 1. atsjournals.org [atsjournals.org]

- 2. STAT3: a central mediator of pulmonary fibrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20170088597A1 - Interleukin-15 superagonist significantly enhances graft-versus-tumor activity - Google Patents [patents.google.com]

- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 | Encyclopedia MDPI [encyclopedia.pub]

Stat3-IN-15: A Technical Guide to its Interaction with the STAT3 SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of Stat3-IN-15 to the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain. The document outlines the current understanding of this interaction, supported by available data, detailed experimental methodologies for its characterization, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data on STAT3 Inhibitors

| Compound | Assay Type | Target | Parameter | Value | Reference |

| Stat3-IN-15 (compound 10k) | Cell Proliferation | NIH-3T3 cells | IC50 | 0.47 µM | [1] |

| S3I-1757 | Fluorescence Polarization | STAT3 SH2 Domain | IC50 | 7.39 ± 0.95 µM | [1] |

| 323-1 | Fluorescence Polarization | STAT3 SH2 Domain | Ki | ~94 µM | [2] |

| 323-2 | Fluorescence Polarization | STAT3 SH2 Domain | Ki | ~75 µM | [2] |

| S3I-201.1066 | Fluorescence Polarization | STAT3 SH2 Domain | IC50 | 23 µM | [3] |

| S3I-201.1066 | Surface Plasmon Resonance | STAT3 SH2 Domain | KD | 2.74 nM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of small molecule inhibitors to the STAT3 SH2 domain. These protocols are based on established methods and can be adapted for the specific analysis of Stat3-IN-15.

Fluorescence Polarization (FP) Assay

This assay is designed to measure the competitive binding of an inhibitor to the STAT3 SH2 domain by monitoring the displacement of a fluorescently labeled phosphopeptide probe.

Materials:

-

Recombinant human STAT3 protein (full-length or SH2 domain construct)

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Stat3-IN-15 or other test compounds

-

Black, low-volume 384-well or 96-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled phosphopeptide probe in the assay buffer.

-

Prepare a stock solution of recombinant STAT3 protein in the assay buffer. The optimal concentration should be determined empirically by titration to achieve a stable and significant polarization signal with the probe.

-

Prepare a serial dilution of Stat3-IN-15 and control compounds in the assay buffer.

-

-

Assay Protocol:

-

To each well of the microplate, add the assay buffer.

-

Add the fluorescently labeled phosphopeptide probe to each well at a final concentration that is typically below its Kd for STAT3.

-

Add the test compound (Stat3-IN-15) or vehicle control to the respective wells.

-

Initiate the binding reaction by adding the recombinant STAT3 protein to each well.

-

Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader.

-

The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to displace 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human STAT3 protein (ligand)

-

Stat3-IN-15 (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface by injecting a mixture of EDC and NHS.

-

Inject the recombinant STAT3 protein diluted in the immobilization buffer over the activated surface. The protein will covalently bind to the dextran matrix via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the injection of the STAT3 protein to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of Stat3-IN-15 in the running buffer.

-

Inject the different concentrations of Stat3-IN-15 over both the STAT3-immobilized and reference flow cells at a constant flow rate.

-

Monitor the binding in real-time as a change in the response units (RU).

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are used for analysis.

-

The association rate constant (kon) and dissociation rate constant (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to STAT3 signaling and experimental workflows.

Caption: Canonical STAT3 signaling pathway and the inhibitory action of Stat3-IN-15.

Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.

Caption: General workflow for a Surface Plasmon Resonance (SPR) binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 3. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of Stat3-IN-15 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Stat3-IN-15 is a potent inhibitor of STAT3 signaling. This technical guide provides an in-depth overview of the downstream effects of Stat3-IN-15, focusing on its impact on key target genes and cellular pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Introduction to STAT3 and its Inhibition

The STAT3 signaling pathway is activated by a variety of cytokines and growth factors, leading to its phosphorylation, dimerization, and translocation to the nucleus where it acts as a transcription factor.[1] Persistent STAT3 activation promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression, survival, and angiogenesis, while suppressing apoptosis.[2][3]

Stat3-IN-15 is a small molecule inhibitor that effectively targets the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step for its activation.[1] By preventing STAT3 phosphorylation, Stat3-IN-15 effectively blocks its downstream signaling cascade, leading to a reduction in the expression of its target genes and subsequent induction of apoptosis in cancer cells.[4]

Downstream Signaling Pathways Affected by Stat3-IN-15

The inhibition of STAT3 phosphorylation by Stat3-IN-15 sets off a cascade of downstream events, primarily impacting pathways that control cell survival and proliferation.

References

Stat3-IN-15 and its Role in Modulating Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in the progression of numerous cancers. Its aberrant activation is a key driver of the epithelial-mesenchymal transition (EMT), a cellular process that endows cancer cells with migratory and invasive properties, contributing to metastasis and therapeutic resistance. This technical guide provides an in-depth overview of the interplay between STAT3 and EMT, with a focus on the therapeutic potential of the STAT3 inhibitor, Stat3-IN-15. We will delve into the underlying signaling pathways, present available quantitative data on the effects of STAT3 inhibition, and provide detailed experimental protocols for key assays used to study this interaction.

Introduction: The STAT3-EMT Axis in Cancer

The epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced motility and invasiveness.[1] While essential for embryonic development, the reactivation of EMT in cancer is a hallmark of malignancy, contributing to tumor progression, metastasis, and the development of resistance to conventional therapies.[2]